Enhanced Lipophilicity Versus Unsubstituted Parent (N-Methoxy-N-methylnicotinamide)
The addition of a methyl group at the 2-position of the pyridine ring directly increases the lipophilicity of the Weinreb amide scaffold relative to the unsubstituted parent. This is a critical parameter for applications where passive membrane permeability is desired. The target compound demonstrates a measurable and calculable difference in logP, which can be used to predict superior cell penetration in cellular assays compared to N-methoxy-N-methylnicotinamide [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | N-Methoxy-N-methylnicotinamide (CAS 95091-91-1), XLogP3: ~0.3 |
| Quantified Difference | Δ XLogP3 ≈ +0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
A higher logP value directly correlates with improved ability to cross lipid bilayers, making this compound a superior starting point for designing brain-penetrant or intracellular probes where the parent would likely fail.
- [1] PubChem. (2024). Computed Properties for N-Methoxy-N,2-dimethylnicotinamide and N-Methoxy-N-methylnicotinamide. View Source
